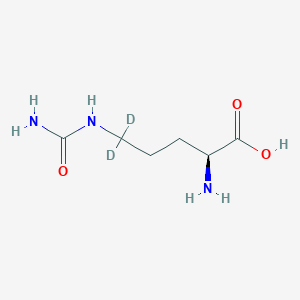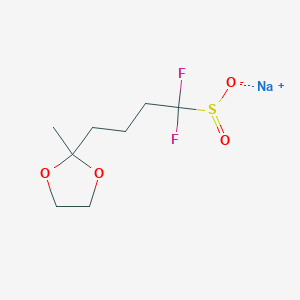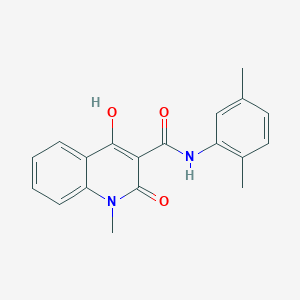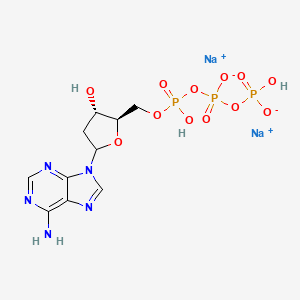
Phenethylamine Hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylammonium iodide is an organic compound with the chemical formula C8H12IN. It is a derivative of phenethylamine, where the amine group is protonated and paired with an iodide anion. This compound is particularly significant in the field of materials science, especially in the development of perovskite solar cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenethylammonium iodide can be synthesized through a straightforward reaction between phenethylamine and hydroiodic acid. The reaction typically proceeds as follows:
Reaction: Phenethylamine is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the solution of phenethylamine under stirring.
Formation of Phenethylammonium Iodide: The reaction mixture is allowed to react at room temperature, leading to the formation of phenethylammonium iodide as a precipitate.
Isolation: The precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain pure phenethylammonium iodide.
Industrial Production Methods
In an industrial setting, the production of phenethylammonium iodide follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix phenethylamine and hydroiodic acid.
Controlled Conditions: Maintaining controlled temperature and stirring conditions to ensure complete reaction.
Purification: Employing filtration and drying techniques to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.
Oxidation Reactions: The phenethylammonium cation can undergo oxidation to form corresponding imines or other oxidized products.
Reduction Reactions: The compound can be reduced to form phenethylamine and hydrogen iodide.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate can be used to substitute the iodide ion with a nitrate ion.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
Substitution: Phenethylammonium nitrate.
Oxidation: Phenethylimine.
Reduction: Phenethylamine and hydrogen iodide.
Applications De Recherche Scientifique
Phenethylammonium iodide has several applications in scientific research:
Perovskite Solar Cells: It is used as a precursor in the fabrication of perovskite layers, enhancing the efficiency and stability of solar cells
Optoelectronic Devices: The compound is employed in the development of light-emitting diodes and photodetectors.
Material Science: It is used in the synthesis of two-dimensional perovskite materials for various electronic applications.
Chemical Research: Phenethylammonium iodide serves as a reagent in organic synthesis and catalysis.
Mécanisme D'action
Phenethylammonium iodide exerts its effects primarily through its interaction with lead iodide in perovskite solar cells. The phenethylammonium cation binds to the surface of lead iodide, forming a passivating layer that reduces defect states and enhances charge carrier mobility . This interaction leads to improved efficiency and stability of the perovskite solar cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Methylammonium iodide: Contains a methyl group instead of a phenethyl group.
Formamidinium iodide: Contains a formamidinium cation instead of a phenethylammonium cation.
Uniqueness
Phenethylammonium iodide is unique due to its ability to form stable two-dimensional perovskite structures, which are crucial for enhancing the performance of optoelectronic devices . Its larger organic cation size compared to methylammonium and formamidinium iodides provides better passivation and stability to the perovskite layers .
Propriétés
Formule moléculaire |
C8H12IN |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-phenylethylazanium;iodide |
InChI |
InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
Clé InChI |
UPHCENSIMPJEIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[NH3+].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)
![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)







![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)

